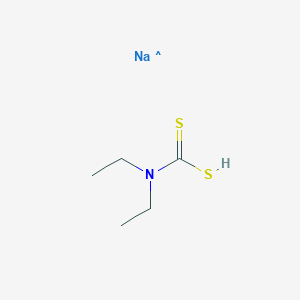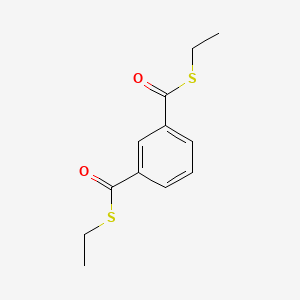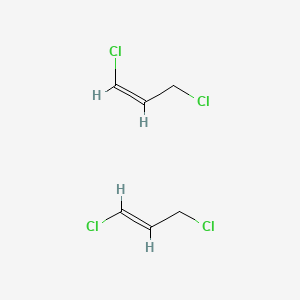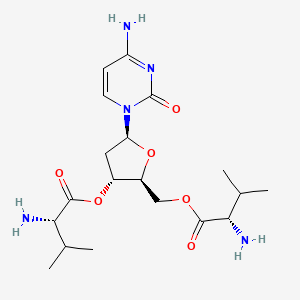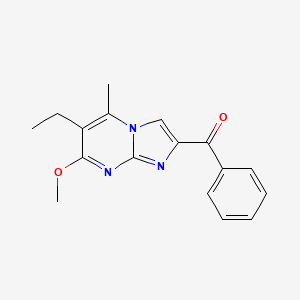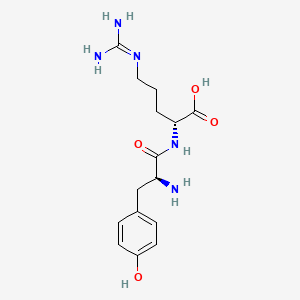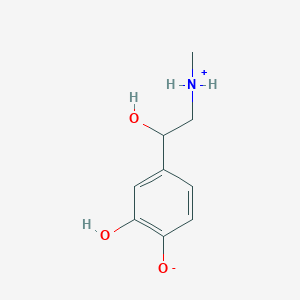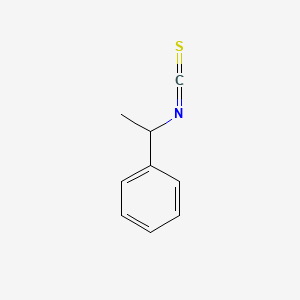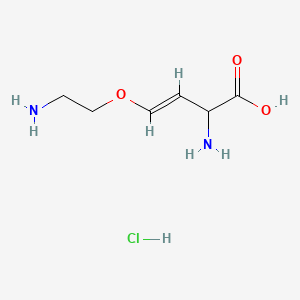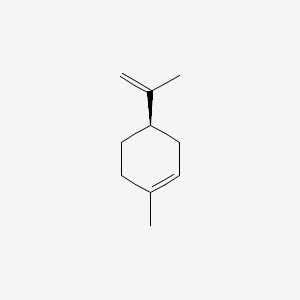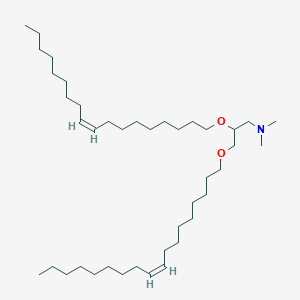
Dodma
Overview
Description
1,2-Dioleyloxy-3-dimethylaminopropane (DODMA) is an ionizable cationic lipid with a protonatable tertiary amine head group. This compound exhibits a positive charge at low pH, making it highly efficient at encapsulating nucleic acids to form lipoplexes during synthesis by reducing the physiological pH. These properties make this compound highly suitable for transfection and drug delivery applications .
Mechanism of Action
Target of Action
1,2-dioleyloxy-3-dimethylaminopropane, commonly known as DODMA, is a cationic lipid that is primarily used in the preparation of lipid nanoparticles (LNPs). The primary targets of this compound are nucleic acids such as small interfering RNA (siRNA) and microRNA (miRNA), which are encapsulated within the LNPs .
Mode of Action
This compound interacts with its targets, the nucleic acids, by encapsulating them within the lipid nanoparticles. This encapsulation is facilitated by this compound’s ability to temporarily reduce pH, which enhances the stability of the nucleic acids and enables their cellular uptake . The potency of lipid nanoparticles formulated with this compound is attributed to their higher uptake and improved ability to facilitate the release of siRNA from endosomes subsequent to uptake .
Biochemical Pathways
The biochemical pathways affected by this compound involve the central dogma of molecular biology, which states that DNA makes RNA, and RNA makes protein . By encapsulating and protecting siRNA and miRNA, this compound facilitates the delivery of these nucleic acids to the RNA-induced silencing complex (RISC). This leads to the silencing of target genes in a specific manner, thereby affecting the protein synthesis pathway .
Result of Action
The result of this compound’s action is the successful delivery of siRNA and miRNA to their target sites within cells. This leads to the silencing of specific genes, which can have various molecular and cellular effects depending on the genes that are targeted . For example, gene silencing can result in the inhibition of protein synthesis, alteration of cellular functions, or even the death of the cell.
Biochemical Analysis
Biochemical Properties
DODMA interacts with various biomolecules, particularly nucleic acids, during the synthesis of lipid nanoparticles. It is efficient in encapsulating nucleic acid by reducing the physiological pH . The interaction between this compound and nucleic acids is crucial for the successful induction of gene silencing by small RNAs .
Cellular Effects
This compound influences cell function by facilitating the cellular uptake and intracellular release of small RNAs . It impacts cellular processes such as gene expression and cellular metabolism by enabling the delivery of nucleic acids such as siRNA and microRNA .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, particularly nucleic acids. It facilitates the encapsulation of nucleic acids during the synthesis of lipid nanoparticles, thereby influencing gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, the potency of lipid nanoparticles containing this compound can vary depending on the ratio of this compound to other components
Metabolic Pathways
This compound is involved in the metabolic pathways related to the delivery of nucleic acids. It interacts with enzymes and cofactors during the synthesis of lipid nanoparticles
Transport and Distribution
This compound is distributed within cells and tissues through the lipid nanoparticles it helps to form . It interacts with transporters and binding proteins during this process .
Preparation Methods
Synthetic Routes and Reaction Conditions: DODMA is synthesized using oleyl alcohol and 3-dimethylamino-1,2-propylene glycol as raw materials. The reaction involves the esterification of oleyl alcohol with 3-dimethylamino-1,2-propylene glycol under specific conditions to form the desired product .
Industrial Production Methods: In industrial settings, this compound is produced by combining oleyl alcohol and 3-dimethylamino-1,2-propylene glycol in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: DODMA undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups of this compound.
Substitution: this compound can undergo substitution reactions where the dimethylamino group is replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Various nucleophiles can be used for substitution reactions under appropriate conditions.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of this compound with modified functional groups.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
DODMA has a wide range of applications in scientific research, including:
Chemistry: Used in the preparation of cationic liposomes and lipid nanoparticles for various chemical applications.
Biology: Employed in gene delivery systems due to its ability to encapsulate nucleic acids efficiently.
Medicine: Utilized in drug delivery systems for targeted delivery of therapeutic agents.
Industry: Applied in the production of nanocarriers for gene therapy and other industrial applications.
Comparison with Similar Compounds
1,2-Dioleoyl-3-trimethylammonium-propane (DOTMA): Similar to DODMA, DOTMA is also a cationic lipid used in gene delivery systems.
1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE): Another cationic lipid used in the preparation of liposomes and lipid nanoparticles.
Uniqueness of this compound: this compound is unique due to its ability to temporarily reduce pH, making it highly efficient at encapsulating nucleic acids. This property allows this compound to form lipoplexes that can readily pass through the cell membrane, making it highly suitable for transfection and drug delivery applications .
Properties
IUPAC Name |
N,N-dimethyl-2,3-bis[(Z)-octadec-9-enoxy]propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H81NO2/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-43-40-41(39-42(3)4)44-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2/h19-22,41H,5-18,23-40H2,1-4H3/b21-19-,22-20- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLGLUQVVDHRLQK-WRBBJXAJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCOCC(CN(C)C)OCCCCCCCCC=CCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCOCC(CN(C)C)OCCCCCCCC/C=C\CCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H81NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
620.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does DODMA facilitate the removal of pentachlorophenol (PCP) from water in organo-clay systems?
A1: this compound modifies smectite clays by replacing inorganic exchange cations, creating an organo-clay complex. The long alkyl chains (C18) of this compound interact with PCP through non-polar interactions, effectively partitioning PCP from water into the organo-clay's organic phase. [, ]
Q2: What role does this compound play in enhancing the photocatalytic activity of decatungstate in the conversion of 2-propanol to acetone?
A2: this compound forms a bilayer composite with decatungstate anions (W10) through ion complexation. This organized structure facilitates the photocatalytic process, with activity significantly increasing above the bilayer's phase transition temperature. []
Q3: How does this compound contribute to the antibacterial activity of porphyrin-based honeycomb films?
A3: this compound interacts electrostatically with Mn(III) meso-tetra(4-sulfonatophenyl) porphine chloride, forming hybrid complexes. These complexes self-assemble into porous honeycomb films, enhancing the porphyrin's photochemical activity and, consequently, its antibacterial properties. []
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound bromide is C40H84BrN, and its molecular weight is 663.01 g/mol.
Q5: What spectroscopic techniques are commonly used to characterize this compound and its interactions?
A5: Fourier Transform Infrared (FTIR) spectroscopy and X-ray diffraction (XRD) are frequently employed. FTIR reveals changes in the CH stretching vibrations of this compound upon intercalation, providing insights into its configuration. XRD analyzes the basal spacing of clay minerals before and after modification with this compound, indicating the arrangement of this compound within the interlayer spaces. [, ]
Q6: How does the concentration of this compound affect the morphology of honeycomb films in its interaction with europium polyoxometalate?
A6: Increasing the concentration of this compound-europium polyoxometalate complexes during film formation leads to larger pore sizes and thicker film walls in the resulting honeycomb structure. []
Q7: How does this compound contribute to the stability of artificial nanovesicles (AVs) for dsRNA delivery in plants?
A7: Incorporating this compound into the lipid composition of AVs enhances their stability, protecting encapsulated dsRNA from nuclease degradation and removal by leaf washing. This increased stability allows for prolonged RNA interference (RNAi) activity against fungal pathogens in crop protection. [, ]
Q8: Does this compound itself exhibit catalytic activity in the studied systems?
A8: The research primarily focuses on this compound's role as a structure-directing agent and carrier, enhancing the activity of other catalytic components like decatungstate or porphyrins. There is no direct evidence suggesting inherent catalytic properties of this compound in these contexts. [, ]
Q9: Have computational studies been conducted to understand this compound's interactions at the molecular level?
A9: While the provided research primarily focuses on experimental characterization, computational methods like molecular dynamics simulations could provide valuable insights into this compound's interactions with clays, other molecules, and biological systems. Further research in this area could contribute to a deeper understanding of this compound's behavior.
Q10: How does the length of the alkyl chain in quaternary ammonium compounds, including this compound, influence the sorption of organic contaminants like BTEX?
A10: Research indicates that longer alkyl chains, such as those in this compound, generally lead to greater sorption of organic contaminants. The extended hydrophobic regions provided by longer chains enhance the partitioning of these contaminants from water into the organic phase of the organo-clay complex. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


